IRAK-4 protein kinase inhibitor 2

Description

Properties

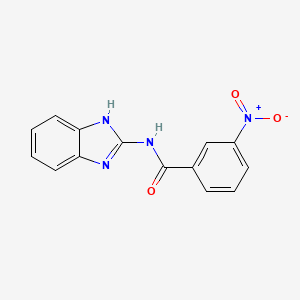

IUPAC Name |

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKROMNIEAEFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IRAK-4 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors, a promising class of therapeutic agents for a range of inflammatory and autoimmune diseases. While this document references "IRAK-4 protein kinase inhibitor 2," a compound with a reported IC50 of 4 μM, it will draw upon data from extensively studied IRAK-4 inhibitors, such as Zabedosertib (B3324631) (BAY 1834845) and Zimlovisertib (PF-06650833), to illustrate the core principles of IRAK-4 inhibition.

The Central Role of IRAK-4 in Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It is an essential component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][3] TLRs recognize pathogen-associated molecular patterns (PAMPs) from microbes, while IL-1Rs are activated by pro-inflammatory cytokines like IL-1β.[1][4] Dysregulation of these pathways is implicated in numerous inflammatory and autoimmune diseases, making IRAK-4 a highly attractive therapeutic target.[2][5][6]

The kinase activity of IRAK-4 is indispensable for its function.[7] Upon receptor activation, the adaptor protein Myeloid Differentiation primary response 88 (MyD88) is recruited, which in turn recruits IRAK-4 through interactions between their respective death domains.[1][2] This initiates the formation of a larger signaling complex known as the Myddosome.[1][5] Within this complex, IRAK-4 autophosphorylates and then phosphorylates other IRAK family members, such as IRAK-1 and IRAK-2.[1][7][8]

This phosphorylation cascade leads to the recruitment and activation of TNF receptor-associated factor 6 (TRAF6), a ubiquitin ligase.[1][9] TRAF6 activation ultimately triggers downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10] The activation of these transcription factors leads to the production of a wide array of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, which drive the inflammatory response.[6][8]

Mechanism of Action: Competitive ATP Inhibition

IRAK-4 inhibitors are typically small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding pocket within the kinase domain of IRAK-4, preventing the binding of endogenous ATP.[6][7] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation of IRAK-4 and its subsequent phosphorylation of downstream substrates like IRAK-1.[3] This effectively halts the entire downstream signaling cascade.

The direct consequence of this inhibition is the suppression of the activation of key transcription factors like NF-κB.[3] As a result, the transcription and release of pro-inflammatory cytokines and mediators are significantly reduced.[6] This targeted disruption of the inflammatory cascade is the core mechanism by which IRAK-4 inhibitors exert their therapeutic effects in models of inflammatory diseases.[6][7]

dot

Caption: IRAK-4 signaling pathway and the point of inhibition.

Quantitative Analysis of IRAK-4 Inhibition

The potency of IRAK-4 inhibitors is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the efficacy of different compounds.

| Inhibitor Name | Assay Type | Target/Cell Line | Stimulus | Measured Endpoint | IC50 / Effect | Reference |

| This compound | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 4 µM | [11] |

| Zabedosertib (BAY 1834845) | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 3.55 nM | [12] |

| Zabedosertib (BAY 1834845) | Cell-based Assay | THP-1 cells | LPS | TNF-α Release | - | [13] |

| Zabedosertib (BAY 1834845) | Cell-based Assay | Human PBMCs | - | Cytokine Secretion | 500 nM (decreased IL-1, IFN-γ, TNF-α, IL-17) | [12] |

| Zabedosertib (BAY 1834845) | Ex vivo Whole Blood Assay | Human Whole Blood | R848 (TLR7/8 agonist) | IL-1β, TNF-α, IL-6, IL-8 Release | 50%-80% reduction | [14] |

| Zimlovisertib (PF-06650833) | Enzyme Activity Assay | Recombinant IRAK-4 | - | Kinase Activity | 0.2 nM | [10][15] |

| Zimlovisertib (PF-06650833) | Cell-based Assay | Human PBMCs | - | Cytokine Release | 2.4 nM | [10] |

| Zimlovisertib (PF-06650833) | Cell-based Assay | RA Fibroblast-Like Synoviocytes | TLR ligands | Cytokine & MMP release | Substantial reduction at 100 nM | [16] |

| CA-4948 | In vivo Mouse Model | Mice | LPS | Cytokine Release | Significant reduction of TNF-α (72%) and IL-6 (35%) in serum | [5] |

Key Experimental Protocols

The evaluation of IRAK-4 inhibitors involves a series of standardized biochemical and cell-based assays to determine their potency and mechanism of action.

Protocol 1: In Vitro IRAK-4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant IRAK-4.

Methodology:

-

Reagents and Materials: Recombinant human IRAK-4 enzyme, a suitable peptide substrate (e.g., a synthesized IRAK-1 peptide), ATP, test inhibitor, and a kinase assay buffer.[8] A detection system, such as the Transcreener® Kinase Assay Kit, which measures ADP production, is commonly used.[8]

-

Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. b. In a 96-well or 384-well plate, add the IRAK-4 enzyme, the peptide substrate, and the test inhibitor at various concentrations. c. Initiate the kinase reaction by adding a solution of ATP (e.g., at a concentration near its Km). d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60-90 minutes).[8] e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed (ADP produced).

-

Data Analysis: The rate of reaction is measured for each inhibitor concentration. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated using a non-linear regression curve fit.

dot

Caption: Workflow for a biochemical IRAK-4 kinase inhibition assay.

Protocol 2: Cell-Based Cytokine Release Assay

Objective: To measure the functional consequence of IRAK-4 inhibition by quantifying the reduction in pro-inflammatory cytokine secretion from stimulated immune cells.

Methodology:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line like THP-1 are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).[17]

-

Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. Pre-treat the cells with various concentrations of the IRAK-4 inhibitor or a vehicle control (e.g., DMSO) for 1-2 hours.[17] c. Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) (e.g., 1 µg/mL to activate TLR4) or IL-1β (e.g., 10 ng/mL to activate IL-1R).[17] d. Incubate the cells for a period sufficient to allow cytokine production and secretion (e.g., 4-24 hours). e. Collect the cell culture supernatant by centrifugation.

-

Cytokine Analysis: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.[5]

-

Data Analysis: Calculate the percent inhibition of cytokine release for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Protocol 3: In Vivo Lipopolysaccharide (LPS) Challenge Model

Objective: To evaluate the in vivo efficacy of an IRAK-4 inhibitor in a model of systemic inflammation.

Methodology:

-

Animals: Use a suitable animal model, such as BALB/c mice.

-

Inhibitor Preparation and Administration: Prepare the IRAK-4 inhibitor in a suitable vehicle for in vivo administration (e.g., a suspension in 0.5% methylcellulose). Administer a single dose of the inhibitor or vehicle to the mice via an appropriate route, such as oral gavage.[5][12]

-

LPS Challenge: After a set pre-treatment time (e.g., 1-3 hours), challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) to induce a systemic inflammatory response.[5]

-

Sample Collection: At specified time points post-LPS challenge (e.g., 1 and 3 hours), collect blood samples. Process the blood to obtain serum or plasma and store at -80°C.[5]

-

Data Analysis: Measure the concentrations of systemic cytokines like TNF-α and IL-6 in the serum/plasma samples using ELISA.[5] Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group to determine the percentage of inhibition.

Conclusion

IRAK-4 kinase inhibitors represent a targeted therapeutic strategy that directly interferes with a master regulator of innate immune signaling. By competitively blocking the ATP-binding site of IRAK-4, these compounds effectively prevent the downstream signaling cascade that leads to the production of key pro-inflammatory cytokines. The mechanism of action is well-supported by a robust set of biochemical, cell-based, and in vivo experimental data. The continued development of potent and selective IRAK-4 inhibitors holds significant promise for the treatment of a wide spectrum of inflammatory and autoimmune disorders.

References

- 1. IRAK4 - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK4 gene: MedlinePlus Genetics [medlineplus.gov]

- 5. benchchem.com [benchchem.com]

- 6. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 7. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

In-Depth Technical Guide: Discovery and Synthesis of IRAK-4 Protein Kinase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of IRAK-4 protein kinase inhibitor 2, a notable compound in the exploration of therapeutics targeting inflammatory and immune-related disorders.

Introduction to IRAK-4 and Its Role in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways.[1] It acts as a key mediator downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit adaptor proteins like MyD88, leading to the formation of a signaling complex that includes IRAK-4. The kinase activity of IRAK-4 is essential for the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which ultimately results in the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, the inhibition of IRAK-4 has emerged as a promising therapeutic strategy for a wide range of inflammatory and autoimmune diseases.

Discovery of this compound

This compound, chemically identified as N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide , was discovered through high-throughput screening of a small-molecule library. This screening identified a novel series of N-acyl 2-aminobenzimidazoles as potent inhibitors of IRAK-4.[1]

Chemical Structure

| Compound Name | This compound |

| Chemical Name | N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide |

| CAS Number | 301675-24-1 |

| Molecular Formula | C₁₄H₁₀N₄O₄ |

| Molecular Weight | 301675-24-1 |

| Chemical Structure |

|

Quantitative Data

The inhibitory activity of this compound was determined through biochemical assays.

| Parameter | Value |

| IC₅₀ | 4 µM |

Table 1: In vitro inhibitory activity of this compound.

Signaling Pathway

The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway.

Caption: IRAK-4 signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide (this compound)

A detailed, step-by-step synthesis protocol for this specific inhibitor is not publicly available in the cited literature. However, a general method for the synthesis of N-acyl 2-aminobenzimidazoles can be inferred. The synthesis would likely involve the acylation of a 5-amino-1,3-dihydro-2H-benzimidazol-2-one intermediate with 4-nitrobenzoyl chloride.

General Synthetic Scheme:

References

The Structure-Activity Relationship of IRAK-4 Inhibitors: A Deep Dive into Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) for inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4), a critical target in inflammatory and autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of various chemical scaffolds, their biological activities, and the experimental methodologies used for their evaluation.

Introduction to IRAK-4 and its Role in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a crucial downstream signaling molecule for Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK-4 initiates a signaling cascade involving the recruitment and phosphorylation of other IRAK family members, such as IRAK-1 and IRAK-2. This leads to the activation of TNF receptor-associated factor 6 (TRAF6), ultimately resulting in the activation of the transcription factor nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] Given its central role in inflammatory signaling, IRAK-4 has emerged as a key therapeutic target for a range of autoimmune and inflammatory disorders.[3]

IRAK-4 Signaling Pathway

The signaling cascade initiated by IRAK-4 is a well-defined pathway central to the innate immune response. The visualization below outlines the key molecular events from receptor activation to the downstream inflammatory response.

Structure-Activity Relationship (SAR) Studies: A Workflow

The development of potent and selective IRAK-4 inhibitors follows a systematic process of SAR exploration. This iterative cycle of design, synthesis, and testing allows for the optimization of lead compounds.

Quantitative SAR of IRAK-4 Inhibitors

The following tables summarize the quantitative SAR data for various classes of IRAK-4 inhibitors. The data highlights the impact of structural modifications on the inhibitory potency.

Aminobenzimidazole Derivatives

This class of inhibitors was identified through high-throughput screening. SAR studies revealed that substitutions at the nitrogen and 5-positions of the benzimidazole (B57391) ring significantly impact potency.[4]

| Compound | R Group (Benzimidazole N-alkyl) | IRAK-4 IC50 (µM) | IRAK-1 IC50 (µM) |

| 1 | H | 4.5 | >10 |

| 2 | -(CH2)3OH | 0.03 | 0.3 |

Data sourced from multiple literature reports.[4]

Diaminonicotinamide and Pyrazolopyrimidine Scaffolds

Extensive research by pharmaceutical companies has led to the development of highly potent inhibitors based on diaminonicotinamide and pyrazolopyrimidine cores.

| Compound | Scaffold | IRAK-4 IC50 (nM) | Cellular Assay IC50 (nM) |

| PF-06650833 (Zimlovisertib) | Isoquinoline Lactam | 0.2 | 2.4 (PBMC, R848-stimulated TNFα) |

| BMS-986126 | Not Specified | 5.3 | Not Reported |

| CA-4948 (Emavusertib) | Not Specified | < 50 | Not Reported |

| Compound 42 | Oxazolo[4,5-b]pyridine | 8.9 | Not Reported |

| CA-4948 Analog | Oxazolo[4,5-b]pyridine | 115 | Not Reported |

| Compound 32 | Oxazolo[4,5-b]pyridine | 43 | Not Reported |

Data compiled from various scientific publications.[5][6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor potency. The following sections outline the protocols for key biochemical and cellular assays.

IRAK-4 Kinase Activity Assay (DELFIA)

This biochemical assay measures the direct inhibition of IRAK-4 enzymatic activity.

Objective: To determine the IC50 value of a test compound against IRAK-4 kinase.

Materials:

-

Recombinant human IRAK-4 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM Na3VO4, 50 mM β-glycerophosphate, 20 mM DTT)

-

Biotinylated peptide substrate (e.g., Ezrin/Radixin/Moesin-derived peptide)

-

ATP

-

Test compound dilutions

-

DELFIA® Europium-labeled anti-phospho-substrate antibody

-

DELFIA® Streptavidin-coated 96-well plates

-

DELFIA® Enhancement Solution

-

Wash Buffer (e.g., 1X PBS with 0.05% Tween-20)

-

Stop Buffer (50 mM EDTA)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in kinase buffer.

-

Add the diluted compound to the wells of a 96-well plate.

-

Add the IRAK-4 enzyme to the wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP (at a concentration near the Km for IRAK-4, e.g., 600 µM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at room temperature.

-

Stop the reaction by adding Stop Buffer.

-

Transfer the reaction mixture to a streptavidin-coated DELFIA® plate and incubate for 1 hour at room temperature to allow the biotinylated peptide to bind.

-

Wash the plate multiple times with Wash Buffer.

-

Add the Europium-labeled anti-phospho-substrate antibody diluted in an appropriate buffer and incubate for 1-2 hours at room temperature.

-

Wash the plate thoroughly to remove unbound antibody.

-

Add DELFIA® Enhancement Solution and incubate for 5-10 minutes.

-

Measure the time-resolved fluorescence using a suitable plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.[9]

Cellular Assay: R848-Stimulated TNF-α Production in PBMCs

This cell-based assay assesses the ability of a compound to inhibit IRAK-4 signaling in a more physiologically relevant context.

Objective: To determine the cellular potency (IC50) of a test compound by measuring its effect on TNF-α production in human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donor blood

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

R848 (Resiquimod), a TLR7/8 agonist

-

Test compound dilutions

-

96-well cell culture plates

-

ELISA kit for human TNF-α

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of approximately 2 x 10^5 cells per well.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-incubate the cells with the diluted compound for 1-2 hours in a CO2 incubator.

-

Stimulate the cells by adding R848 to a final concentration that elicits a robust TNF-α response.

-

Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates and collect the cell culture supernatants.

-

Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 value using a non-linear regression analysis.[9]

Conclusion

The structure-activity relationship of IRAK-4 inhibitors is a rapidly evolving field. The development of potent and selective inhibitors with diverse chemical scaffolds demonstrates the tractability of this kinase as a drug target. The combination of robust biochemical and cellular assays is essential for guiding the optimization of lead compounds. Future efforts will likely focus on improving the pharmacokinetic and pharmacodynamic properties of these inhibitors to translate their in vitro potency into clinical efficacy for the treatment of a wide range of inflammatory and autoimmune diseases.

References

- 1. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Signaling Pathway Involvement of IRAK-4 Protein Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical role of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) in innate immune signaling and the implications of its inhibition. While centered on the principles of IRAK-4 inhibition, this document uses "IRAK-4 protein kinase inhibitor 2" as an initial case study, alongside data from other well-characterized inhibitors to provide a thorough understanding for research and drug development.

Introduction to IRAK-4 and Its Signaling Pathway

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that functions as a master regulator in the innate immune system.[1][2] It is a crucial component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are essential for recognizing pathogens and initiating inflammatory responses.[2][3]

The canonical IRAK-4 signaling pathway is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a TLR or a cytokine to an IL-1R. This event triggers the recruitment of the adaptor protein MyD88, which in turn recruits IRAK-4.[3] This forms the core of a signaling complex known as the Myddosome. Within the Myddosome, IRAK-4 becomes activated and phosphorylates other IRAK family members, primarily IRAK-1 and IRAK-2.[4]

This phosphorylation cascade leads to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. TRAF6 activation subsequently initiates two major downstream signaling branches:

-

The NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[1][2][3]

-

The MAPK Pathway: Activation of MAP kinases such as JNK and p38, which in turn activate other transcription factors like AP-1, further contributing to the inflammatory response.[1][3]

Given its central role, the dysregulation of IRAK-4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as some cancers, making it a prime target for therapeutic intervention.[1][2]

This compound: An Overview

"this compound" is described as a potent inhibitor of IRAK-4.[5][6] Due to the limited publicly available data specifically for this compound, this guide will leverage information from other well-studied IRAK-4 inhibitors to illustrate the broader principles of IRAK-4 inhibition.

The known inhibitory activity of "this compound" is summarized below. For a comparative perspective, data for other representative IRAK-4 inhibitors are also included.

| Compound | Target(s) | Assay Type | IC50 | Cell Type | Reference |

| This compound | IRAK-4 | Biochemical | 4 µM | - | [5][6] |

| IRAK-1 | Biochemical | <10 µM | - | [5] | |

| PF-06650833 (Zimlovisertib) | IRAK-4 | Biochemical | 0.2 nM | - | |

| IRAK-4 | Cellular (PBMC) | 2.4 nM | Human PBMCs | ||

| BAY 1834845 (Zabedosertib) | IRAK-4 | Biochemical | 3.55 nM | - | |

| CA-4948 (Emavusertib) | IRAK-4 | Biochemical | <50 nM | - | [1] |

| BMS-986126 | IRAK-4 | Biochemical | 5.3 nM | - | [1] |

Visualizing the IRAK-4 Signaling Pathway and Inhibition

The following diagrams illustrate the core IRAK-4 signaling cascade and the points of intervention by inhibitors.

Caption: Canonical IRAK-4 signaling pathway and the point of inhibition.

Experimental Protocols for Characterizing IRAK-4 Inhibitors

The following are detailed methodologies for key experiments used to assess the efficacy and mechanism of action of IRAK-4 inhibitors.

This assay directly measures the enzymatic activity of IRAK-4 and its inhibition by a test compound.

-

Objective: To determine the IC50 value of an IRAK-4 inhibitor against purified IRAK-4 kinase.

-

Materials:

-

Recombinant human IRAK-4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide)

-

ATP

-

Test inhibitor (e.g., this compound)

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit

-

96-well or 384-well plates

-

-

Methodology:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

-

Add a solution containing the IRAK-4 enzyme and the kinase substrate in assay buffer. Pre-incubate for 15-30 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km for IRAK-4.

-

Incubate the plate for 60 minutes at 30°C or room temperature.

-

Stop the kinase reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Caption: General workflow for a biochemical IRAK-4 kinase inhibition assay.

This assay measures the functional consequence of IRAK-4 inhibition in a cellular context.

-

Objective: To determine the cellular potency (IC50) of an IRAK-4 inhibitor by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8)

-

Test inhibitor

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

-

Methodology:

-

Seed cells in a 96-well plate at an appropriate density.

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Pre-treat the cells with the inhibitor dilutions or vehicle control for 1-2 hours.

-

Stimulate the cells with a TLR agonist for a specified time (e.g., 6-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using ELISA according to the manufacturer's instructions.

-

Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.

-

This method is used to assess the effect of an IRAK-4 inhibitor on the phosphorylation status of downstream signaling proteins.

-

Objective: To determine if an IRAK-4 inhibitor blocks the phosphorylation of downstream targets like IRAK-1 or components of the NF-κB pathway (e.g., IκBα).

-

Materials:

-

Cells (e.g., THP-1)

-

Test inhibitor

-

TLR agonist (e.g., LPS)

-

Lysis buffer

-

SDS-PAGE and Western blotting equipment

-

Primary antibodies (e.g., anti-phospho-IRAK-1, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Methodology:

-

Culture cells and pre-treat with the inhibitor or vehicle for 1-2 hours.

-

Stimulate with a TLR agonist for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the level of protein phosphorylation or degradation.

-

Conclusion

IRAK-4 is a validated and highly promising target for the development of therapeutics for a wide range of inflammatory and autoimmune diseases. While specific data on "this compound" is limited, the principles of its action can be understood through the lens of other well-characterized IRAK-4 inhibitors. A comprehensive approach utilizing biochemical and cellular assays is essential for the characterization of any new IRAK-4 inhibitor. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working on this important therapeutic target.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The critical role of IRAK4-mediated NFκB activation in modified-LDL-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Role of IRAK-4 Inhibitor 2 in Innate Immunity and Toll-Like Receptor (TLR) Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical serine/threonine kinase that serves as a master regulator in the innate immune system.[1] It is a pivotal component of the signaling cascades initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), both of which are essential for recognizing pathogens and triggering inflammatory responses.[2][3] Given its central role, IRAK-4 has emerged as a significant therapeutic target for a spectrum of inflammatory and autoimmune diseases.[4] This technical guide provides a detailed overview of the function of IRAK-4 in innate immunity, the mechanism of its inhibition by small molecules, with a specific focus on "IRAK-4 protein kinase inhibitor 2," and the methodologies used to characterize such inhibitors.

The Role of IRAK-4 in TLR and IL-1R Signaling

The innate immune system relies on pattern recognition receptors (PRRs), including TLRs, to detect pathogen-associated molecular patterns (PAMPs). Upon ligand binding, most TLRs (with the exception of TLR3) and IL-1Rs recruit the adaptor protein MyD88 to their intracellular Toll/Interleukin-1 receptor (TIR) domains.[3][5] This initiates the assembly of a multi-protein signaling complex known as the Myddosome.[6]

IRAK-4 is the first kinase recruited to the Myddosome, where it is activated.[3][6] Activated IRAK-4 then phosphorylates and activates other members of the IRAK family, primarily IRAK-1 and IRAK-2.[7] This phosphorylation cascade leads to the recruitment and activation of TRAF6, a ubiquitin ligase.[6] TRAF6, in turn, activates downstream kinases like TAK1, which ultimately leads to the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[8] The translocation of these factors to the nucleus drives the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, which orchestrate the inflammatory response.[2][9] The kinase activity of IRAK-4 is essential for the propagation of these signals.[3]

Mechanism of Action of IRAK-4 Inhibitors

IRAK-4 inhibitors are typically small molecules designed to bind to the ATP-binding pocket of the IRAK-4 kinase domain.[2][9] By competitively blocking the binding of ATP, these inhibitors prevent the autophosphorylation and activation of IRAK-4, thereby halting the downstream signaling cascade.[1] This blockade effectively dampens the production of pro-inflammatory cytokines, making IRAK-4 inhibitors a promising therapeutic strategy for modulating the overactive immune responses characteristic of many autoimmune and inflammatory conditions.[2][10]

"this compound" is a reversible kinase inhibitor that targets IRAK-4, modulating its function within the TLR and IL-1R signaling pathways.[11]

Quantitative Data for IRAK-4 Inhibitors

The potency of IRAK-4 inhibitors is primarily quantified by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The table below summarizes the potency of "this compound" and provides context by comparing it with other well-characterized IRAK-4 inhibitors.

| Compound Name | Target | Assay Type | IC50 | Cell Type / Context | Reference |

| This compound | IRAK-4 | Biochemical Kinase Assay | 4 μM | N/A | [12] |

| PF-06650833 | IRAK-4 | Biochemical Kinase Assay | 0.52 nM | N/A | [13][14] |

| PF-06650833 | IRAK-4 | Cellular (LPS-induced IL-6) | 12 nM | Human PBMCs | [13] |

| BAY-1834845 | IRAK-4 | Biochemical Kinase Assay | 3.55 nM | N/A | [13][14] |

| BMS-986126 | IRAK-4 | Biochemical Kinase Assay | 5.3 nM | N/A | [4][15] |

| Emavusertib (CA-4948) | IRAK-4 / FLT3 | Biochemical Kinase Assay | 5.3 nM | N/A | [13] |

| Cpd 084 (Dana-Farber) | IRAK-4 | Biochemical Kinase Assay | 1.67 nM | N/A | [16] |

Key Experimental Protocols

Detailed and reproducible methodologies are essential for the characterization of IRAK-4 inhibitors. The following sections describe standard protocols for biochemical and cell-based assays.

Protocol 1: IRAK-4 Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the in vitro potency of an inhibitor by directly measuring its effect on the enzymatic activity of recombinant IRAK-4. It quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Objective: To determine the biochemical IC50 value of an IRAK-4 inhibitor.

Materials:

-

Recombinant human IRAK-4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein, MBP)

-

ATP (Adenosine triphosphate)

-

Test Inhibitor (e.g., IRAK-4 inhibitor 2) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35)[17]

-

ADP-Glo™ Kinase Assay Kit (or equivalent)

-

384-well white assay plates

Methodology:

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these into the Kinase Assay Buffer to create 4X working solutions. The final DMSO concentration in the assay should not exceed 1%.

-

Plate Setup:

-

Add 5 µL of the 4X inhibitor solutions to the appropriate wells of a 384-well plate.

-

For positive control (0% inhibition) and negative control (no enzyme) wells, add 5 µL of Kinase Assay Buffer containing the same final DMSO concentration.[15]

-

-

Enzyme Addition:

-

Prepare a 2X IRAK-4 enzyme solution in Kinase Assay Buffer.

-

Add 5 µL of the 2X enzyme solution to all wells except the negative control wells.

-

Add 5 µL of Kinase Assay Buffer to the negative control wells.

-

Mix gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[13]

-

-

Reaction Initiation:

-

Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be near its Km for IRAK-4 (e.g., 10 µM).[17]

-

Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction (final volume: 20 µL).

-

-

Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[13]

-

Signal Detection (ADP-Glo™):

-

Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Add 40 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30-60 minutes at room temperature.[15]

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.[13]

-

Protocol 2: Cell-Based Cytokine Secretion Assay (ELISA)

This protocol measures the functional consequence of IRAK-4 inhibition within a cellular context by quantifying the reduction in pro-inflammatory cytokine secretion from immune cells stimulated with a TLR agonist.

Objective: To determine the cellular potency (IC50) of an IRAK-4 inhibitor on TLR-mediated cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 monocytes

-

Culture Medium: RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

TLR Agonist: Lipopolysaccharide (LPS) for TLR4 activation

-

Test Inhibitor (e.g., IRAK-4 inhibitor 2)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

CO₂ incubator (37°C, 5% CO₂)

Methodology:

-

Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.[13]

-

Inhibitor Treatment:

-

Prepare serial dilutions of the test inhibitor in culture medium.

-

Add the diluted inhibitor to the cells.

-

Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.[13]

-

-

Cell Stimulation:

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification (ELISA):

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

-

Data Analysis:

-

Calculate the percentage of cytokine inhibition for each inhibitor concentration relative to the stimulated vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for the inhibition of each cytokine.

-

Visualizations: Pathways and Workflows

TLR4 Signaling Pathway and IRAK-4 Inhibition

Caption: IRAK-4 mediated TLR4 signaling and the point of therapeutic intervention.

Workflow for Biochemical IRAK-4 Kinase Assay

References

- 1. benchchem.com [benchchem.com]

- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Complete Dependence on IRAK4 Kinase Activity in TLR2, but Not TLR4, Signaling Pathways Underlies Decreased Cytokine Production and Increased Susceptibility to Streptococcus pneumoniae Infection in IRAK4 Kinase-Inactive Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IRAK4 - Wikipedia [en.wikipedia.org]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. IRAK4 Activity Controls Immune Responses to Intracellular Bacteria Listeria monocytogenes and Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. rupress.org [rupress.org]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Dana-Farber Cancer Institute patents new IRAK-4 inhibitors | BioWorld [bioworld.com]

- 17. bellbrooklabs.com [bellbrooklabs.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Targets and Binding Affinity of IRAK-4 Protein Kinase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and its inhibitor, IRAK-4 protein kinase inhibitor 2. This document details the critical role of IRAK-4 in immune signaling pathways, the known binding affinity of the inhibitor, and the experimental methodologies used to characterize such compounds.

Introduction to IRAK-4

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It is a key mediator of signal transduction downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit adaptor proteins like MyD88, which in turn recruits IRAK-4. This leads to the formation of a signaling complex called the Myddosome, where IRAK-4 becomes activated and phosphorylates downstream substrates, including IRAK-1.[3][4] This signaling cascade ultimately results in the activation of transcription factors such as NF-κB and AP-1, leading to the production of pro-inflammatory cytokines and chemokines.[3][4] Given its central role in inflammatory responses, IRAK-4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and certain cancers.[2]

This compound: Cellular Targets and Binding Affinity

This compound is a small molecule inhibitor of IRAK-4. The available quantitative data on its inhibitory activity is summarized in the table below.

| Target Kinase | Parameter | Value | Assay Type |

| IRAK-4 | IC50 | 4 µM | Biochemical Kinase Assay |

| IRAK-1 | IC50 | <10 µM | Biochemical Kinase Assay |

Table 1: Inhibitory Activity of this compound.[5][6][7][8]

IRAK-4 Signaling Pathway

The inhibition of IRAK-4 by a small molecule inhibitor like this compound disrupts the TLR/IL-1R signaling cascade. This prevents the downstream activation of NF-κB and MAPK pathways, ultimately leading to a reduction in the production of inflammatory mediators.[3][9]

References

- 1. Cytokine production by activated plasmacytoid dendritic cells and natural killer cells is suppressed by an IRAK4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. immunoportal.com [immunoportal.com]

- 8. This compound - LabNet Biotecnica [labnet.es]

- 9. Regulation of innate immune signaling by IRAK proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of IRAK-4 Protein Kinase Inhibitor 2

For Researchers, Scientists, and Drug Development Professionals

Introduction: IRAK-4 as a Therapeutic Target

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that serves as a critical upstream mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide array of inflammatory diseases, autoimmune disorders, and certain cancers.[1][3] IRAK-4's essential role is underscored by its function as the "master IRAK," as its kinase activity is indispensable for the activation of downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[4][5]

Upon activation, IRAK-4 phosphorylates other IRAK family members, such as IRAK-1, initiating a cascade that results in the activation of key transcription factors like NF-κB and AP-1.[2][6] This leads to the transcription and release of inflammatory mediators including TNF-α, IL-6, and IL-1β.[7] Given its central role, targeting IRAK-4 with small molecule inhibitors has emerged as a promising therapeutic strategy.[8] This document provides a technical overview of the in vitro characterization of IRAK-4 protein kinase inhibitor 2, a compound identified as a potent inhibitor of IRAK-4.[9][10]

The IRAK-4 Signaling Pathway

IRAK-4 is a central component of the MyD88-dependent signaling pathway.[2] Ligand binding to TLRs (excluding TLR3) or IL-1Rs triggers the recruitment of the adaptor protein MyD88.[2] MyD88, in turn, recruits IRAK-4, leading to the formation of a multi-protein signaling complex known as the Myddosome.[2] Within this complex, IRAK-4 becomes activated and phosphorylates IRAK-1.[6][11] Activated IRAK-1 then dissociates from the complex and interacts with TRAF6, ultimately leading to the activation of downstream pathways, including NF-κB and MAP kinases, which drive inflammatory gene expression.[11]

Quantitative Data Summary

This compound has been evaluated for its inhibitory activity against IRAK-4 and the related kinase, IRAK-1. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Target Kinase | Inhibitor | IC50 | Assay Type |

| IRAK-4 | This compound | 4 µM | Biochemical |

| IRAK-1 | This compound | <10 µM | Biochemical |

| Table 1: Biochemical Potency of this compound. Data sourced from MedchemExpress.[9] |

Detailed Experimental Protocols

The in vitro characterization of a kinase inhibitor involves a series of assays to determine its potency, selectivity, and mechanism of action at both a biochemical and cellular level.

Protocol: Biochemical Kinase Activity Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of an inhibitor against IRAK-4 by measuring its displacement of a fluorescent tracer from the kinase's ATP pocket.

A. Materials and Reagents:

-

Recombinant human IRAK-4 protein

-

Lanthascreen™ Eu-anti-tag Antibody

-

Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serial dilutions in DMSO)

-

384-well microplates (low-volume, black)

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

B. Procedure:

-

Prepare a 2X solution of IRAK-4 protein and Eu-antibody mixture in Assay Buffer.

-

Prepare a 2X solution of the Alexa Fluor™ tracer in Assay Buffer.

-

Create a serial dilution of this compound in 100% DMSO. Subsequently, dilute these solutions into the Assay Buffer to create 4X final concentrations.

-

Add 2.5 µL of the 4X inhibitor solution (or DMSO for control wells) to the wells of the 384-well plate.

-

Add 2.5 µL of the 2X IRAK-4/Eu-antibody solution to each well.

-

Add 5 µL of the 2X tracer solution to initiate the reaction. The final volume in each well will be 10 µL.

-

Incubate the plate at room temperature for 60-90 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm).

-

Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Cytokine Release Assay (LPS-Stimulated THP-1 Cells)

This protocol measures the ability of the inhibitor to block the production and release of a key pro-inflammatory cytokine, TNF-α, from monocytic cells stimulated with a TLR4 agonist.

A. Materials and Reagents:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (serial dilutions)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

-

Cell viability reagent (e.g., CellTiter-Glo®)

B. Procedure:

-

Seed THP-1 cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

-

Allow cells to acclimate for 2 hours in a 37°C, 5% CO2 incubator.

-

Pre-treat the cells by adding 50 µL of medium containing the desired concentrations of this compound (or vehicle control, typically DMSO).

-

Incubate for 1 hour.

-

Stimulate the cells by adding 50 µL of medium containing LPS to achieve a final concentration of 100 ng/mL. The final volume is 200 µL.

-

Incubate the plates for 6-18 hours at 37°C, 5% CO2.

-

After incubation, centrifuge the plates at 300 x g for 5 minutes.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

In parallel plates or remaining cells, assess cell viability to ensure the observed inhibition is not due to cytotoxicity.

-

Plot the TNF-α concentration against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

General Experimental Workflow

The characterization of a kinase inhibitor follows a logical progression from initial biochemical screening to more complex cellular and functional assays. This workflow ensures a comprehensive understanding of the compound's properties.

References

- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies [mdpi.com]

- 4. IRAK4 - Wikipedia [en.wikipedia.org]

- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. benchchem.com [benchchem.com]

- 8. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pnas.org [pnas.org]

The Pharmacological Profile of Zimlovisertib (PF-06650833): An In-Depth Technical Guide on a Selective IRAK-4 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator of innate immunity.[1] It is a critical upstream component in the signaling cascades initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 phosphorylates downstream signaling partners, including IRAK1, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.[2] Given its central role in inflammatory pathways, IRAK4 has emerged as a compelling therapeutic target for a range of autoimmune diseases and other inflammatory conditions.[3]

Zimlovisertib (PF-06650833) is a potent, selective, and orally bioavailable small-molecule inhibitor of IRAK4.[4][5] It has been the subject of extensive preclinical and clinical investigation for its potential to treat diseases such as rheumatoid arthritis, lupus, and lymphomas.[4][6] This technical guide provides a comprehensive overview of the pharmacological properties of Zimlovisertib, detailing its mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols used for its characterization.

Mechanism of Action

Zimlovisertib functions as a reversible inhibitor of IRAK4 kinase activity.[7] By binding to the ATP-binding site of IRAK4, it prevents the phosphorylation of its downstream substrates, thereby blocking the signal transduction from TLRs and IL-1Rs.[1] This targeted inhibition leads to a reduction in the production of key pro-inflammatory cytokines, including IL-1, IL-6, TNF-α, and type I interferons, which are major drivers of autoimmune and inflammatory diseases.[7]

Signaling Pathway

The following diagram illustrates the IRAK4 signaling pathway and the point of intervention for Zimlovisertib.

Caption: IRAK4 signaling pathway from TLR/IL-1R to inflammatory gene transcription.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Zimlovisertib (PF-06650833)

| Assay Type | Target/System | IC50 | Reference |

| Cell-based Assay | IRAK4 | 0.2 nM | [4][5] |

| PBMC Assay | IRAK4 | 2.4 nM | [4][5] |

| Kinome Selectivity | Panel of 278 kinases (at 200 nM) | ~100% inhibition of IRAK4 | [4] |

| hERG Channel Assay | hERG current | 25% inhibition at 100 µM | [4] |

| CYP450 Inhibition | CYP1A2, 2C8, 2C9, 2D6, 3A4 (at 3 µM) | <5% inhibition | [4] |

Table 2: In Vivo Efficacy of Zimlovisertib (PF-06650833) in Preclinical Models

| Model | Species | Dosing | Key Findings | Reference |

| LPS-Induced TNF-α | Rat | 0.3 - 30 mg/kg (oral) | Dose-dependent inhibition of TNF-α. | [4] |

| Collagen-Induced Arthritis (CIA) | Rat | 3 mg/kg (twice daily) | Protected against induced arthritis. | [8] |

| Pristane-Induced and MRL/lpr Lupus | Mouse | Not specified | Reduced circulating autoantibody levels. | [8] |

| Graft-versus-host disease (GvHD) | Mouse | 12.0 mg/kg (IV, once daily for 20 days) | Significantly ameliorated morbidity and mortality. | [5] |

Table 3: Pharmacokinetic Properties of Zimlovisertib (PF-06650833)

| Parameter | Species | Dose | Value | Reference |

| Mean free plasma exposure | Rat | 0.3, 1, 3, and 30 mg/kg (oral) | 2.1, 7.7, 19, and 150 nM at 2.5 hours | [4] |

| Fraction unbound in plasma | Rat | Not specified | 0.3 | [4] |

| Tmax (IR formulation) | Human | 100 mg | 1 hour | [9] |

| Tmax (MR formulation) | Human | 100 mg | 8 hours | [9] |

| Absolute Oral Bioavailability | Human | 300 mg | 17.4% | [8][10] |

| Recovery in Urine and Feces | Human | 300 mg (¹⁴C-labeled) | 82.4% ± 6.8% (Urine: 23.1%, Feces: 59.3%) | [10] |

Experimental Protocols

IRAK4 Kinase Activity Assay (Biochemical)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of purified IRAK4.

General Workflow:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).[11]

-

Prepare serial dilutions of Zimlovisertib in DMSO, followed by a further dilution in the kinase buffer.[12] The final DMSO concentration should typically be ≤1%.[12]

-

Prepare a solution of recombinant human IRAK4 enzyme (e.g., 7.5 nM final concentration).[11]

-

Prepare a substrate solution (e.g., Myelin Basic Protein (MBP), 0.1 µg/µL) and ATP (e.g., 10 µM) in kinase buffer.[11]

-

-

Assay Procedure (384-well plate format):

-

Add the diluted Zimlovisertib or vehicle (for control wells) to the assay plate.[13]

-

Add the IRAK4 enzyme solution to all wells except the negative control.[13]

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.[13]

-

Initiate the kinase reaction by adding the ATP/substrate solution to all wells.[13]

-

-

Detection:

-

Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be achieved using various detection technologies, such as:

-

ADP-Glo™ Kinase Assay (Promega): This luminescent assay depletes unused ATP and converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.[12][13]

-

Transcreener® ADP² Assay (BellBrook Labs): This is a fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), or fluorescence intensity (FI) assay that uses an antibody highly specific for ADP.[11]

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Zimlovisertib concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[13]

-

Cell-Based Functional Assay (Cytokine Release)

This assay measures the ability of Zimlovisertib to inhibit the production of inflammatory cytokines in a cellular context, providing a more physiologically relevant measure of potency.

General Workflow (using human PBMCs):

-

Cell Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend PBMCs in a suitable culture medium (e.g., RPMI-1640 supplemented with 10% FBS).

-

-

Assay Procedure:

-

Plate the PBMCs in a 96-well culture plate.

-

Prepare serial dilutions of Zimlovisertib and add them to the cells. Pre-incubate for a defined period (e.g., 1 hour).

-

Stimulate the cells with a TLR agonist, such as lipopolysaccharide (LPS) for TLR4 or R848 for TLR7/8, to induce cytokine production.[1]

-

Incubate the plate for a specified time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

-

Detection:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay (e.g., Luminex).

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each Zimlovisertib concentration compared to the stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

-

In Vivo Model: LPS-Induced TNF-α Production in Rats

This pharmacodynamic model assesses the in vivo efficacy of an IRAK4 inhibitor by measuring its ability to suppress a systemic inflammatory response.

General Workflow:

-

Animal Dosing:

-

Administer Zimlovisertib orally to male Sprague-Dawley rats at various doses (e.g., 0.3, 1, 3, and 30 mg/kg).[4] A vehicle control group is also included.

-

-

Inflammatory Challenge:

-

At a specified time post-dose (e.g., 2 hours), administer a challenge of LPS intravenously or intraperitoneally to induce a systemic inflammatory response.

-

-

Sample Collection:

-

Collect blood samples at a peak response time post-LPS challenge (e.g., 0.5 hours).[4]

-

-

Analysis:

-

Prepare plasma from the blood samples.

-

Measure the concentration of TNF-α in the plasma using an ELISA.

-

Correlate the reduction in TNF-α levels with the administered dose of Zimlovisertib to determine in vivo potency.

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and preclinical evaluation of an IRAK4 inhibitor like Zimlovisertib.

Caption: Preclinical workflow for IRAK4 inhibitor development.

Conclusion

Zimlovisertib (PF-06650833) is a highly potent and selective IRAK4 inhibitor that has demonstrated robust activity in a variety of preclinical models of inflammation and has undergone clinical evaluation.[6][9] Its mechanism of action, centered on the suppression of TLR and IL-1R-mediated cytokine production, provides a strong rationale for its development in autoimmune and inflammatory diseases. The comprehensive dataset, including detailed in vitro potency, selectivity, pharmacokinetic, and in vivo efficacy profiles, establishes Zimlovisertib as a valuable tool for interrogating IRAK4 biology and as a potential therapeutic agent. The experimental protocols outlined herein provide a foundation for the continued investigation and characterization of IRAK4 inhibitors.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zimlovisertib | PF-06650833 | IRAK4 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Phase 1 Study to Assess Mass Balance and Absolute Bioavailability of Zimlovisertib in Healthy Male Participants Using a 14C‐Microtracer Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. benchchem.com [benchchem.com]

Preliminary Research Findings on IRAK-4 Protein Kinase Inhibitor 2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways. It is a key component of the signal transduction cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of IRAK-4 activity is implicated in a range of inflammatory diseases, autoimmune disorders, and certain cancers, making it a compelling therapeutic target.[3][4] This technical guide provides a summary of preliminary research findings on IRAK-4 protein kinase inhibitor 2, a potent inhibitor of IRAK-4. Due to the limited publicly available data specifically for "this compound," this document also incorporates representative data and methodologies from other well-characterized IRAK-4 inhibitors to provide a comprehensive overview for researchers.

Introduction to IRAK-4 and its Role in Signaling

IRAK-4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[5] Upon ligand binding to TLRs (excluding TLR3) or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK-4 through interactions between their respective death domains, leading to the formation of the Myddosome complex.[1][6] Within this complex, IRAK-4 becomes activated and subsequently phosphorylates IRAK-1 or IRAK-2, initiating a downstream signaling cascade.[2] This cascade ultimately leads to the activation of transcription factors such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines. Given its pivotal role, inhibition of IRAK-4 kinase activity is a promising strategy for modulating inflammatory responses.[2]

Quantitative Data Presentation

The inhibitory activity of "this compound" and other representative IRAK-4 inhibitors is summarized below. The half-maximal inhibitory concentration (IC50) is a standard metric for inhibitor potency.

Table 1: Biochemical and Cellular Potency of IRAK-4 Inhibitors

| Compound | Target(s) | Assay Type | IC50 | Cell Type |

| This compound | IRAK-4 | Kinase Activity | 4 µM | - |

| This compound | IRAK-1 | Kinase Activity | <10 µM | - |

| Zimlovisertib (PF-06650833) | IRAK-4 | Kinase Activity | 0.2 nM | - |

| Zimlovisertib (PF-06650833) | IRAK-4 | Cellular (PBMC) | 2.4 nM | Human PBMCs |

| Zabedosertib (BAY 1834845) | IRAK-4 | Kinase Activity | 3.55 nM | - |

| Emavusertib (CA-4948) | IRAK-4/FLT3 | Kinase Activity | 5.3 nM | - |

| IRAK4-IN-4 | IRAK-4 | Kinase Activity | 2.8 nM | - |

Data for compounds other than this compound are included for comparative purposes.

Signaling Pathway

The following diagram illustrates the central role of IRAK-4 in the TLR/IL-1R signaling pathway and the point of intervention for IRAK-4 inhibitors.

Caption: IRAK-4 signaling pathway from TLR/IL-1R activation to inflammatory gene transcription.

Experimental Protocols

Detailed methodologies are essential for the evaluation of IRAK-4 inhibitors. The following are representative protocols for key experiments.

Protocol 1: IRAK-4 Kinase Inhibition Assay (Biochemical)

Objective: To determine the in vitro potency (IC50) of an inhibitor against the enzymatic activity of recombinant IRAK-4.

Materials:

-

Recombinant human IRAK-4 enzyme

-

Kinase substrate (e.g., Myelin Basic Protein or a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test inhibitor (e.g., this compound)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay kit or similar detection reagent

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the IRAK-4 enzyme and substrate in kinase assay buffer to the working concentrations.

-

Assay Reaction:

-

Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the enzyme/substrate solution to each well.

-

Pre-incubate for 15 minutes at room temperature to allow inhibitor binding to the enzyme.

-

-

Reaction Initiation: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for IRAK-4.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Signal Detection (using ADP-Glo™):

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data using controls (0% inhibition = DMSO vehicle; 100% inhibition = no enzyme or a potent control inhibitor).

-

Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cellular Assay for Cytokine Release

Objective: To determine the cellular potency (EC50) of an inhibitor by measuring its effect on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to a TLR agonist.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)

-

Test inhibitor (e.g., this compound)

-

96-well cell culture plates

-

ELISA kits for human TNF-α and IL-6

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Plating: Seed PBMCs or THP-1 cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well).

-

Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted inhibitor to the cells and pre-incubate for 1-2 hours at 37°C.

-

Cell Stimulation: Add a TLR agonist (e.g., LPS to a final concentration of 100 ng/mL) to the wells to stimulate cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine production for each inhibitor concentration relative to the vehicle-treated stimulated control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter dose-response curve to determine the EC50 value.

-

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a novel IRAK-4 inhibitor.

Caption: General experimental workflow for the preclinical evaluation of an IRAK-4 inhibitor.

Conclusion

"this compound" demonstrates potent inhibition of IRAK-4 in biochemical assays. While specific preliminary research data for this compound is limited, the established role of IRAK-4 in inflammatory signaling pathways suggests its potential as a valuable research tool and a starting point for the development of novel therapeutics. The experimental protocols and workflows described in this guide provide a framework for the further characterization of this and other IRAK-4 inhibitors. Further studies are warranted to fully elucidate its cellular activity, selectivity, pharmacokinetic properties, and in vivo efficacy.

Disclaimer: This document is intended for research and informational purposes only. The information provided is based on publicly available data and may not be exhaustive. Researchers should consult primary literature and vendor-specific datasheets for the most accurate and up-to-date information.

References

The Impact of IRAK-4 Inhibition on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a serine/threonine kinase that plays a pivotal role in the innate immune response. As a key signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK-4 is instrumental in the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in a host of autoimmune and inflammatory diseases. Consequently, the development of selective IRAK-4 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of IRAK-4 inhibitors on cytokine production, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

IRAK-4 Signaling Pathway and Mechanism of Inhibition

IRAK-4 is a critical component of the Myddosome, a signaling complex that forms upon the activation of TLRs and IL-1Rs by their respective ligands, such as lipopolysaccharide (LPS) or IL-1β.[1] Within this complex, IRAK-4 autophosphorylates and subsequently phosphorylates IRAK-1, initiating a downstream signaling cascade. This cascade involves the activation of TNF receptor-associated factor 6 (TRAF6), leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2] These transcription factors then orchestrate the expression of a wide array of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

IRAK-4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the kinase, thereby preventing its catalytic activity.[1] By blocking the kinase function of IRAK-4, these inhibitors effectively halt the downstream signaling cascade, resulting in a significant reduction in the production of inflammatory cytokines.[3][4] More recently, IRAK-4 degraders, such as KT-474, have been developed, which not only inhibit the kinase function but also abolish the scaffolding function of IRAK-4, leading to a more profound and sustained suppression of inflammatory signaling.[5]

Quantitative Analysis of Cytokine Inhibition

Several IRAK-4 inhibitors have demonstrated potent and selective inhibition of cytokine production in various in vitro and in vivo models. The following tables summarize the quantitative data for some of the leading IRAK-4 inhibitors.

| Inhibitor | Assay Type | Cell Type | Stimulus | Cytokine | IC50 (nM) | Reference |

| Zabedosertib (B3324631) (BAY 1834845) | Biochemical | - | - | IRAK-4 | 3.55 | [6] |

| Cell-based | Murine Splenic Cells | LPS | TNF-α | 385 | [7] | |

| Cell-based | Rat Splenic Cells | LPS | TNF-α | 1270 | [7] | |

| Emavusertib (CA-4948) | Biochemical | - | - | IRAK-4 | 57 | [8] |

| Cell-based | THP-1 Cells | TLR agonist | TNF-α, IL-1β, IL-6, IL-8 | <250 | [8] | |

| Zimlovisertib (PF-06650833) | Cell-based | - | - | IRAK-4 | 0.2 | [9] |

| Cell-based | Human PBMCs | - | IRAK-4 | 2.4 | [9] |